molecular formula C10H13NO2 B3155381 Methyl 4-amino-2,6-dimethylbenzoate CAS No. 79909-92-5

Methyl 4-amino-2,6-dimethylbenzoate

Cat. No.: B3155381
CAS No.: 79909-92-5
M. Wt: 179.22 g/mol
InChI Key: XSDROOHFZHGXIX-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,6-dimethylbenzoate: is an organic compound with the molecular formula C10H13NO2 . It is a white crystalline powder that is soluble in most organic solvents such as ethanol and ether but insoluble in water . This compound is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-2,6-dimethylbenzoate can be synthesized from benzene derivatives. One common method involves the reaction of benzene with methanol in the presence of an acid catalyst to introduce the methyl groups. This is followed by a nitration reaction to introduce the amino group. The final step involves esterification with methanol to form the methyl ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents is common to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-amino-2,6-dimethylbenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-2,6-dimethylbenzoate involves its interaction with various molecular targets and pathways . It can act as a substrate for enzymatic reactions, leading to the formation of active metabolites . The compound may also interact with receptors and enzymes , influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • Methyl 4-amino-2-methylbenzoate
  • Methyl 4-amino-2,5-dimethylbenzoate
  • Methyl 4-amino-2,6-dimethoxybenzoate

Uniqueness: Methyl 4-amino-2,6-dimethylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity . This makes it particularly useful in certain synthetic applications and research studies .

Properties

IUPAC Name

methyl 4-amino-2,6-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDROOHFZHGXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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